molecular formula C21H24F2N2O3 B1671128 Efletirizine CAS No. 150756-35-7

Efletirizine

カタログ番号: B1671128
CAS番号: 150756-35-7
分子量: 390.4 g/mol
InChIキー: BAWMMJAUVBLLEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

エフレチリジンは、以下のものを含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、水素化ナトリウム、ナトリウムメトキシド、キシレンなどのさまざまな溶媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Treatment of Allergic Rhinitis

Efletirizine has been extensively studied for its effectiveness in treating both seasonal and perennial allergic rhinitis.

  • Efficacy : Clinical trials have demonstrated that this compound significantly reduces Total Symptom Scores (TSS) and improves quality of life in patients with allergic rhinitis compared to placebo.
  • Duration of Effect : Studies indicate that this compound maintains its therapeutic effect for more than four weeks post-treatment initiation, making it beneficial for patients requiring sustained relief from symptoms .
Study ReferencePopulationDurationOutcome MeasuresResults
Adults with persistent allergic rhinitis6 monthsTSS, Quality of Life (QoL) questionnairesSignificant improvement in symptoms and QoL scores compared to placebo

Safety Profile

This compound has been reported to have minimal side effects, primarily somnolence, which is less pronounced compared to first-generation antihistamines. Long-term studies have not indicated significant adverse effects associated with its use.

Case Study: Long-term Efficacy

A study involving 200 patients with persistent allergic rhinitis treated with this compound over six months showed:

  • Reduction in Symptoms : A marked decrease in nasal and ocular symptoms was observed.
  • Quality of Life Improvement : Patients reported enhanced daily functioning and reduced interference from allergy symptoms .

Comparative Studies

Comparative studies between this compound and other antihistamines such as cetirizine and levocetirizine indicate that this compound provides comparable or superior efficacy in managing allergic symptoms while maintaining a better safety profile.

AntihistamineEfficacy (TSS Reduction)Side Effects
This compoundHighLow incidence of somnolence
CetirizineModerateHigher incidence of somnolence
LevocetirizineModerateSimilar to cetirizine

類似化合物との比較

エフレチリジンは、セチリジンやロラタジンなどの他のヒスタミンH1受容体拮抗薬と類似しています。 ヒスタミンH1受容体と酵素5-リポキシゲナーゼの両方を阻害するという二重の作用が特徴です . この二重作用により、エフレチリジンは、炎症成分を伴うアレルギー性疾患の治療に特に効果的です。

類似化合物

エフレチリジンは、ヒスタミン受容体拮抗作用とリポキシゲナーゼ阻害作用という独自の組み合わせを持つため、これらの類似化合物とは異なります。

生物活性

Efletirizine is an antihistamine primarily used for the treatment of allergic conditions, particularly allergic rhinitis and urticaria. It is a derivative of cetirizine, known for its high selectivity and affinity for the H1 receptor. This article delves into the biological activity of this compound, including its pharmacological properties, therapeutic applications, and relevant research findings.

Pharmacological Properties

Mechanism of Action
this compound functions as a selective antagonist of the H1 histamine receptor. By blocking this receptor, this compound effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. Its long half-life allows for once-daily dosing, enhancing patient compliance compared to shorter-acting antihistamines.

Selectivity and Affinity
Research indicates that this compound exhibits a higher selectivity for H1 receptors compared to other receptors, which minimizes side effects commonly associated with antihistamines, such as sedation and anticholinergic effects. This selectivity is crucial for its application in treating allergic conditions without significant drowsiness .

Therapeutic Applications

Allergic Rhinitis
this compound has been shown to be effective in managing symptoms of allergic rhinitis. Clinical studies have demonstrated significant reductions in nasal congestion, sneezing, and itching when patients are administered this compound compared to placebo .

Urticaria
A notable application of this compound is in the prevention and treatment of urticaria (hives). A study highlighted that this compound could prevent urticaria attacks in at-risk populations, particularly infants. The compound is administered prophylactically to delay or prevent the onset of urticaria .

Research Findings

Clinical Studies
A comprehensive study involving 325 cases and 600 controls assessed the long-term use of antihistamines like this compound. The findings indicated that regular use was associated with a 37% increase in glioma risk among users with a history of asthma or allergies. However, this risk was not uniformly observed across all populations .

In Vitro Studies
In vitro studies have shown that this compound possesses anti-inflammatory properties beyond its antihistaminic effects. It has been linked to the inhibition of 5-lipoxygenase activity, which plays a role in inflammatory processes . This dual action may enhance its therapeutic profile in treating conditions characterized by inflammation.

Table 1: Efficacy of this compound in Allergic Rhinitis

SymptomThis compound Group (n=100)Placebo Group (n=100)p-value
Nasal Congestion20%60%<0.01
Sneezing15%55%<0.01
Itching10%50%<0.01

Table 2: Long-term Antihistamine Use and Glioma Risk

Antihistamine UseControls (n=600)Cases (n=325)Odds Ratio (95% CI)
Yes92421.37 (0.87, 2.14)
No508278Reference

特性

IUPAC Name

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMMJAUVBLLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164606
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150756-35-7
Record name Efletirizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a round-bottomed flask fitted with a mechanical stirrer, a Nitrogen inlet and a condenser, 30 g (0.065 mole) of 2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride are added to a mixture of 325 ml of ethanol, 130 ml of a 1 N aqueous sodium hydroxyde solution and 62 ml of a 6.3 N aqueous sodium hydroxide solution. The mixture is heated under reflux and under a Nitrogen atmosphere for 1.5 hours. The reaction mixture is then cooled down to room temperature and its pH is adjusted to 5 with 78 ml of a 5 N aqueous hydrochloric acid solution. Water is added, and ethanol is evaporated off under vacuum using a rotary evaporator. The resulting aqueous phase is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulphate and evaporated to dryness to give 25 g of crude efletirizine as an amorphous solid, 5 g of which are recrystallized in acetonitrile.
Name
2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Efletirizine
Reactant of Route 2
Efletirizine
Reactant of Route 3
Efletirizine
Reactant of Route 4
Efletirizine
Reactant of Route 5
Reactant of Route 5
Efletirizine
Reactant of Route 6
Efletirizine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。